molecular formula C11H14ClNO B1621648 3-chloro-N-ethyl-N-phenylpropanamide CAS No. 100129-45-1

3-chloro-N-ethyl-N-phenylpropanamide

Cat. No.: B1621648
CAS No.: 100129-45-1
M. Wt: 211.69 g/mol
InChI Key: UXMLUSLRVFUINU-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-N-phenylpropanamide is an organic compound with the molecular formula C11H14ClNO. It is a chlorinated amide derivative that features a phenyl group, an ethyl group, and a chlorine atom attached to the propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-ethyl-N-phenylpropanamide typically involves the reaction of 3-chloropropanoyl chloride with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloropropanoyl chloride+N-ethyl-N-phenylamineThis compound+HCl\text{3-chloropropanoyl chloride} + \text{N-ethyl-N-phenylamine} \rightarrow \text{this compound} + \text{HCl} 3-chloropropanoyl chloride+N-ethyl-N-phenylamine→this compound+HCl

The reaction is usually performed in an inert solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow reactors allow for better control of reaction parameters, such as temperature and pressure, and can minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-ethyl-N-phenylpropanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Hydrolysis: Yields 3-chloropropanoic acid and N-ethyl-N-phenylamine.

    Oxidation: Forms N-oxide derivatives

Scientific Research Applications

3-chloro-N-ethyl-N-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-N-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved would require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-methyl-N-phenylpropanamide
  • 3-chloro-N-ethyl-N-(4-methylphenyl)propanamide
  • 3-chloro-N-ethyl-N-(4-chlorophenyl)propanamide

Uniqueness

3-chloro-N-ethyl-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group and the phenyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-N-ethyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMLUSLRVFUINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390886
Record name 3-chloro-N-ethyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100129-45-1
Record name 3-chloro-N-ethyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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